1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone
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Overview
Description
The compound "1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone" is a derivative of pyrrolidinone, which is a lactam of gamma-aminobutyric acid. Pyrrolidinone derivatives are of significant interest due to their presence in various biologically active compounds and their utility in medicinal chemistry. The papers provided discuss several related compounds, which offer insights into the synthesis, molecular structure, and chemical properties of similar pyrrolidinone derivatives.
Synthesis Analysis
The synthesis of pyrrolidinone derivatives often involves the use of amino acids or their derivatives as starting materials. For instance, the synthesis of a related compound using (2S,4R)-4-hydroxy-L-proline and L-proline as main materials has been reported . Another approach includes the formation of tautomeric Schiff bases and enaminones from reactions with difunctional bases . These methods highlight the versatility of pyrrolidinone synthesis, which can be tailored to produce a wide range of substituted derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives is characterized by various spectroscopic techniques, including IR, NMR, and HRMS, as well as X-ray diffraction analysis . The crystal structure of these compounds can reveal important features such as hydrogen bonding patterns and molecular conformations. For example, the crystal structure of a related compound was found to belong to the triclinic system and showed intermolecular hydrogen bonds forming a supramolecular structure .
Chemical Reactions Analysis
Pyrrolidinone derivatives can undergo various chemical reactions, including transamination and reactions with amines to form trisubstituted derivatives . These reactions are important for the functionalization of the pyrrolidinone core and can significantly alter the biological activity of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's conformation, hydrogen bonding, and overall stability. X-ray diffraction analysis provides detailed information on the molecular and crystal structures, which in turn can be correlated with the compound's physical properties . Additionally, spectroscopic studies, including IR, NMR, and mass spectrometry, are used to elucidate the structural features and to confirm the identity of the synthesized compounds .
Scientific Research Applications
Versatile Scaffold for Novel Biologically Active Compounds
The pyrrolidine ring, a saturated five-membered ring containing nitrogen, is a pivotal scaffold in medicinal chemistry for developing compounds to treat human diseases. This scaffold's sp3-hybridization allows for efficient pharmacophore space exploration, contributing to the molecule's stereochemistry and increasing three-dimensional coverage due to "pseudorotation." Pyrrolidone derivatives, including prolinol, have been extensively studied for their selectivity towards various biological targets. The review by Li Petri et al. (2021) delves into bioactive molecules characterized by the pyrrolidine ring and its derivatives, highlighting the significant influence of steric factors on biological activity and the role of different stereoisomers in determining drug candidates' biological profiles Li Petri et al., 2021.
Enhancing Surfactant Performance
Pyrrolidone-based surfactants exhibit remarkable surface-active properties, particularly when the N-alkylated pyrrolidone's alkyl group is extended to C8P. These surfactants can synergistically interact with anionic surfactants, enhancing water solubility, compatibility, and solvency. This interaction is attributed to the electronegativity of the pyrrolidone carbonyl oxygen, which can form pseudoquaternary ammonium ions that pair with large anions. The versatility of pyrrolidone as a substituent significantly improves the performance of various surfactant structures, usually reducing toxicity. The literature review by Login (1995) discusses the chemistry of surface-active pyrrolidone derivatives and their application in both industrial and academic research, showcasing pyrrolidone's role in enhancing surfactant properties Login, 1995.
Applications in Green Chemistry
Lactic acid, derived from the fermentation of sugars in biomass, serves as a crucial feedstock for biodegradable polymers and is envisioned as a cornerstone for future green chemistry. Pyrrolidone derivatives, among other chemicals, can be synthesized from lactic acid through chemical and biotechnological routes, underscoring their potential in producing valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester. The review by Gao et al. (2011) emphasizes the biotechnological routes for converting lactic acid into these valuable chemicals, highlighting the "greener" properties of these processes and their potential to replace chemical routes in the future Gao et al., 2011.
Safety And Hazards
properties
IUPAC Name |
1-[(2S)-1-hydroxybutan-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-7(6-10)9-5-3-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCWBXABZAYHTH-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)N1CCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone |
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